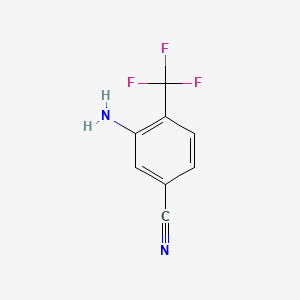

3-Amino-4-(trifluoromethyl)benzonitrile

Vue d'ensemble

Description

3-Amino-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H5F3N2. It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzonitrile core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Amino-4-(trifluoromethyl)benzonitrile involves the following steps:

Bromination: Starting with m-trifluoromethyl fluorobenzene, bromination is carried out using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid.

Cyano Group Replacement: The brominated intermediate undergoes a reaction with cuprous cyanide in quinoline to replace the bromine atom with a cyano group.

Aminolysis Substitution: Finally, the cyano-substituted intermediate is treated with liquid ammonia in ethanol to introduce the amino group, yielding this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but often involves optimization for higher yields and purity. The process typically includes:

- Use of readily available raw materials.

- Simplified reaction conditions to minimize the use of strong acids and hazardous reagents.

- Efficient purification steps to achieve high-purity products with consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products

The major products formed from these reactions include various substituted benzonitriles, aminobenzonitriles, and other aromatic compounds with modified functional groups .

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is predominantly utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its trifluoromethyl group contributes to increased potency and selectivity in drug action. Notably, it has been involved in the development of medications targeting neurological disorders and cancer therapies.

Case Study: Neurological Disorders

- Research Findings : Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced interaction with biological targets, leading to improved therapeutic outcomes for conditions like depression and anxiety .

- Example : The synthesis of novel antidepressants has been reported where 3-Amino-4-(trifluoromethyl)benzonitrile served as a key precursor, demonstrating significant efficacy in preclinical trials.

Agricultural Chemicals

In agricultural chemistry, this compound is formulated into pesticides and herbicides. Its effectiveness as an insecticide is particularly noteworthy, providing robust solutions for pest control in crop protection.

Case Study: Insecticide Development

- Research Findings : The compound has been shown to possess potent insecticidal properties against various pests, making it an essential component in developing environmentally friendly agricultural solutions .

- Application : It is included in formulations aimed at reducing crop loss due to insect infestations, thereby enhancing agricultural productivity.

Material Science

The incorporation of this compound into polymers and coatings has been explored extensively. Its presence improves thermal stability and chemical resistance, which are critical attributes for durable materials.

Case Study: Polymer Enhancement

- Research Findings : Research indicates that polymers modified with this compound exhibit superior mechanical properties and longevity under harsh conditions .

- Application : It is used in manufacturing high-performance coatings that require resistance to solvents and extreme temperatures.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. This application is vital for the accurate quantification of similar compounds in complex mixtures.

Case Study: Chromatographic Techniques

- Research Findings : The compound has been employed as a calibration standard in high-performance liquid chromatography (HPLC), aiding researchers in achieving precise measurements of target analytes .

- Application : Its use ensures reliability in analytical results, particularly in pharmaceutical quality control processes.

Comprehensive Data Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Enhanced potency and selectivity |

| Agricultural Chemicals | Pesticide formulation | Effective pest control |

| Material Science | Polymer modification | Improved thermal stability |

| Analytical Chemistry | Calibration standard for HPLC | Accurate quantification |

Mécanisme D'action

The mechanism of action of 3-Amino-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4-cyanobenzotrifluoride

- 5-Cyano-α,α,α-trifluoro-o-toluidine

- 2-Nitro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Uniqueness

3-Amino-4-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzonitrile core. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Activité Biologique

3-Amino-4-(trifluoromethyl)benzonitrile is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant studies.

This compound (CAS Number: 1220630-83-0) features a trifluoromethyl group, which is known for enhancing the biological activity of compounds due to its electron-withdrawing properties. This structural modification can significantly influence the compound's pharmacodynamics and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators such as prostaglandins. This inhibition could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Serotonin Uptake Inhibition : Similar to other trifluoromethyl-containing compounds, it may exhibit increased potency in inhibiting serotonin uptake, which could have implications for mood disorders and anxiety treatment .

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below are key findings from relevant research:

Case Studies

- Anti-inflammatory Research : A study focused on the compound's ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the biosynthesis of pro-inflammatory prostaglandins. The results indicated that this compound could serve as a selective inhibitor, potentially offering a new approach to managing inflammatory diseases without the gastrointestinal side effects commonly associated with traditional NSAIDs .

- Neuropharmacological Effects : Another case study explored the compound's interaction with serotonin receptors. It was found that the trifluoromethyl group significantly enhanced binding affinity and inhibitory effects on serotonin reuptake transporters, suggesting potential applications in treating depression and anxiety disorders .

Propriétés

IUPAC Name |

3-amino-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYRYIJZODSVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681009 | |

| Record name | 3-Amino-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220630-83-0 | |

| Record name | 3-Amino-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.